N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Molecular Formula: C₂₁H₂₂ClN₃O₅
Molecular Weight: 431.87 g/mol
CAS Number: 421576-06-9
Structural Features:
- A tetrahydropyrimidine backbone substituted at position 4 with a 3,4,5-trimethoxyphenyl group and at position 5 with an N-(3-chlorophenyl)carboxamide moiety.
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c1-11-17(20(26)24-14-7-5-6-13(22)10-14)18(25-21(27)23-11)12-8-15(28-2)19(30-4)16(9-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKPOPNVDVQWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that belongs to the class of tetrahydropyrimidines. It has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available research findings, including antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C23H22ClN3O3
- IUPAC Name : this compound
- Molecular Weight : Approximately 455.96 g/mol
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related tetrahydropyrimidine derivatives. For instance, compounds synthesized from similar precursors exhibited significant antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Recent research has highlighted the potential anticancer effects of tetrahydropyrimidines. Specifically, derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compounds induce apoptosis and cell cycle arrest at various phases (G1 and G2/M), primarily through the activation of reactive oxygen species (ROS) pathways .
Case Studies
- Study on Apoptosis Induction :
- Topoisomerase Inhibition :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting key enzymes like topoisomerase II, the compound disrupts DNA replication in cancer cells.
- Induction of Apoptosis : The activation of apoptotic pathways through ROS generation leads to programmed cell death.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic functions contribute to its antimicrobial efficacy.
Data Summary
| Biological Activity | Target Pathogens/Cancer Cell Lines | Mechanism |
|---|---|---|
| Antibacterial | E. coli, S. aureus, C. albicans | Cell wall synthesis inhibition |
| Antifungal | Aspergillus niger, A. clavatus | Metabolic pathway interference |
| Anticancer | MCF-7 (breast), HepG2 (liver) | Topoisomerase II inhibition; Apoptosis induction |
Scientific Research Applications
-
Anticancer Properties :
- Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promise in inhibiting the growth of various cancer cell lines. In vitro experiments demonstrated that the compound could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- A study focusing on similar pyrimidine derivatives reported significant growth inhibition percentages against several cancer cell lines, suggesting that structural modifications can enhance anticancer activity .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Modifications to the chlorophenyl and trimethoxyphenyl groups can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the chlorophenyl group | Alters binding affinity to targets |
| Variation in methoxy groups | Enhances solubility and bioavailability |
| Changes in the carboxamide functional group | Affects metabolic stability |
Case Studies
- Synthesis and Evaluation :
- Molecular Docking Studies :
Comparison with Similar Compounds
Core Structural Variations
Key structural differences among analogs lie in substituents on the phenyl rings and modifications to the pyrimidine core. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity and binding to electron-rich enzyme active sites .
- Lipophilicity is maximized in the target compound (3,4,5-trimethoxyphenyl) and the trifluoromethyl analog .
- Thioxo vs. Oxo : Substitution of oxygen with sulfur (2-thioxo) may improve hydrogen-bonding interactions with cysteine residues in enzymes .
Preparation Methods
Precursor Preparation: Synthesis of N-(3-Chlorophenyl)-3-Oxobutanamide
The β-ketoamide precursor, N-(3-chlorophenyl)-3-oxobutanamide (C₁₀H₁₀ClNO₂), is synthesized via a nucleophilic acyl substitution reaction between 3-chloroaniline and ethyl acetoacetate.
Cyclocondensation to Form the Tetrahydropyrimidine Core
The Biginelli reaction employs 3,4,5-trimethoxybenzaldehyde , N-(3-chlorophenyl)-3-oxobutanamide , and urea in acidic conditions.
Table 1: Comparison of Catalytic Systems in Traditional Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl | EtOH | 70–80 | 4–6 | 65–72 |
| Sulfamic acid | EtOH | 70–80 | 2.5–3 | 80–88 |
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing activation energy and time.
Mechanochemical Synthesis (Mortar-Pestle Grinding)
Solvent-free grinding minimizes waste and improves atom economy.
Table 2: Green Synthesis Methods vs. Traditional Heating
| Method | Time | Yield (%) | Solvent Use |
|---|---|---|---|
| Microwave | 10–15 min | 90–94 | Low |
| Mechanochemical | 20–30 min | 82–86 | None |
| Conventional | 2.5–6 h | 65–88 | High |
Advanced Catalytic Systems
Ionic Liquid Catalysis
Ionic liquids (e.g., [BMIM]BF₄) act as recyclable catalysts, enabling mild conditions.
Heterogeneous Catalysis Using Zeolites
Zeolite HSZ-360 enhances selectivity due to its porous structure.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization in ethanol or ethyl acetate, achieving >95% purity.
Spectroscopic Validation
Mechanistic Insights and Optimization
Role of Methoxy Substituents
The electron-donating methoxy groups on the 3,4,5-trimethoxyphenyl ring stabilize intermediate carbocations via resonance, accelerating cyclization.
Solvent Effects
Polar protic solvents (e.g., ethanol) improve solubility of ionic intermediates, while aprotic solvents (e.g., THF) reduce yields by 15–20%.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Answer: The synthesis of tetrahydropyrimidine derivatives typically involves acid-catalyzed cyclocondensation or Biginelli-like reactions. For example:
- Key reagents : Substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), β-keto amides, and urea derivatives are common starting materials.
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., ethanol, acetic acid) improve solubility and reaction efficiency .
- Catalysts : Lewis acids (e.g., HCl, ZnCl₂) or Brønsted acids (e.g., p-TsOH) accelerate cyclization .
- Temperature : Reactions are often conducted under reflux (80–100°C) to achieve yields >70% .
Q. What analytical techniques are critical for characterizing this compound’s structure?
Answer:
- X-ray crystallography : Resolves crystal packing, bond lengths, and dihedral angles (e.g., pyrimidine ring puckering ≈0.224 Å deviation from planarity) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- FT-IR : Confirms carbonyl (C=O stretch ≈1680–1720 cm⁻¹) and amide (N–H bend ≈1550 cm⁻¹) groups .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Q. How is preliminary biological screening conducted for this compound?
Answer:
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
- Anticancer activity : MTT assays using cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can reaction conditions be fine-tuned to resolve low yield or impurity issues?
Answer:
- Byproduct analysis : Use HPLC or TLC to identify side products (e.g., uncyclized intermediates). Adjust stoichiometry (e.g., excess urea) to suppress byproducts .
- Solvent polarity : Switch to DMF or THF to stabilize reactive intermediates and reduce decomposition .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 10 h to 30 min) and improves yield by 15–20% .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular docking : Predict binding affinity to targets (e.g., tubulin for anticancer activity) using software like AutoDock Vina. Focus on interactions with trimethoxyphenyl groups and hydrophobic pockets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the chlorophenyl ring enhance antimicrobial potency .
Q. How can contradictions between in vitro and in vivo activity data be addressed?
Answer:
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to detect plasma concentrations. Poor absorption may explain low in vivo efficacy .
- Metabolite identification : Use liver microsome assays to identify dechlorinated or demethylated metabolites that reduce activity .
- Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance stability and target delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
